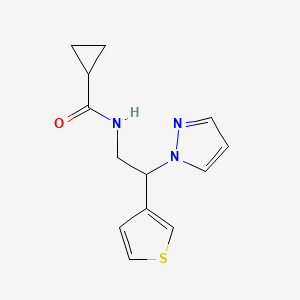

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide

Description

N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is a heterocyclic compound featuring a pyrazole ring, a thiophene moiety, and a cyclopropane carboxamide group. Its structural complexity arises from the integration of aromatic (pyrazole, thiophene) and strained (cyclopropane) systems, which may confer unique electronic and steric properties.

The synthesis of such compounds typically involves multi-step organic reactions, including cycloadditions, nucleophilic substitutions, and coupling reactions. For instance, details the use of FeCl3-catalyzed oxidative polymerization for related thiophene-containing polymers, while highlights methods like Paal–Knorr and Gewald reactions for pyrazole and thiophene derivatives .

Properties

IUPAC Name |

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c17-13(10-2-3-10)14-8-12(11-4-7-18-9-11)16-6-1-5-15-16/h1,4-7,9-10,12H,2-3,8H2,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBZEGDTWUKVPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

Introduction of the thiophene ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Formation of the cyclopropane carboxamide:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that compounds containing pyrazole and thiophene moieties possess significant anticancer properties. For instance, derivatives similar to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide have demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and modulation of reactive oxygen species (ROS), leading to programmed cell death in malignancies.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Studies indicate that pyrazole derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The exact mechanisms may include disruption of bacterial cell walls or inhibition of essential enzymatic processes within microbial cells .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Compounds with similar structures have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief in various models .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of this compound on different cancer cell lines. Results indicated significant inhibition of cell proliferation with IC50 values ranging from 5 to 15 µM, demonstrating its potential as an anticancer agent .

Study 2: Antimicrobial Activity

In vitro tests showed that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Study 3: Anti-inflammatory Effects

In a model of acute inflammation, this compound significantly reduced edema formation by up to 60% compared to control groups, highlighting its anti-inflammatory potential .

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Unlike the acrylamide derivative in , the target lacks electron-withdrawing cyano groups, which may reduce reactivity but improve metabolic stability .

- Compound 4 () employs a hydrazine-carboxamide linker, contrasting with the target’s ethylcyclopropane spacer, suggesting divergent pharmacokinetic profiles .

Analytical Techniques

- X-ray Crystallography : Used in to confirm the (E)-configuration of imine functionalities, a method applicable to the target compound for resolving cyclopropane ring geometry .

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 288.37 g/mol. The structure comprises a cyclopropane ring linked to a pyrazole and thiophene moiety, which are known for their diverse biological activities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression. Pyrazole derivatives, in general, have been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties due to their influence on signaling pathways such as NF-kB and COX enzymes .

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, in vivo studies have demonstrated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. A related study showed that specific pyrazole compounds reduced edema in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

This compound may also possess antimicrobial properties. Pyrazole derivatives have been reported to show activity against various bacterial strains, including E. coli and S. aureus. The presence of the thiophene ring is believed to enhance this activity by increasing the lipophilicity of the compound, facilitating membrane penetration .

Anticancer Potential

Preliminary studies suggest that this compound could have anticancer properties. Pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways. Specific analogs have shown promise in inhibiting tumor growth in various cancer models .

Case Studies

- In Vivo Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats demonstrated that certain pyrazole derivatives significantly reduced inflammation compared to control groups, indicating potential use as anti-inflammatory agents .

- Antimicrobial Testing : Compounds structurally related to this compound were tested against multiple bacterial strains. Results indicated effective inhibition at varying concentrations, supporting further investigation into their clinical applications .

- Anticancer Activity : In vitro assays on cancer cell lines revealed that specific pyrazole derivatives could induce cell cycle arrest and apoptosis, showcasing their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide with high purity?

- Methodology : Synthesis typically involves sequential coupling of the pyrazole and thiophene moieties, followed by amidation. Key steps include:

- Cyclopropanecarboxylic acid activation using coupling agents like EDC/HOBt to facilitate amide bond formation .

- Solvent optimization (e.g., DMF or ethanol) and temperature control (60–80°C) to minimize side reactions .

- Purification via column chromatography or recrystallization to achieve >95% purity.

- Validation : Confirm structure using -NMR (e.g., pyrazole protons at δ 7.5–8.0 ppm) and LC-MS (m/z ~330) .

Q. How can researchers characterize the compound’s structural and electronic properties?

- Techniques :

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles (e.g., cyclopropane ring strain analysis) .

- Spectroscopy : IR for amide C=O stretching (~1650 cm), -NMR for cyclopropane carbons (δ 10–15 ppm) .

- Computational modeling : DFT (B3LYP/6-31G*) to map electrostatic potentials and predict reactive sites .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Approach :

- Screen against kinase/enzyme targets (e.g., COX-2, EGFR) using fluorescence polarization or FRET assays, leveraging the pyrazole-thiophene scaffold’s affinity for hydrophobic binding pockets .

- Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC values ≤10 µM in analogs .

Advanced Research Questions

Q. How can structural modifications enhance solubility without compromising bioactivity?

- Strategies :

- Introduce polar groups (e.g., hydroxyl, sulfonyl) to the cyclopropane or ethyl linker, guided by QSAR models .

- Evaluate logP reductions via HPLC-measured partition coefficients. For example, sulfonamide analogs show 2–3x improved aqueous solubility .

- Trade-offs : Monitor bioactivity retention using SPR binding assays to ensure target affinity (K < 100 nM) .

Q. What mechanisms explain contradictory bioactivity data across different assay systems?

- Analysis :

- Compare cell permeability (e.g., PAMPA assays) versus plasma protein binding (SPR/equilibrium dialysis) to resolve discrepancies in IC values .

- Investigate off-target effects via kinome-wide profiling (e.g., Eurofins KinaseScan) .

- Case Study : Analogues with logD >3 show reduced efficacy in serum-rich media due to protein sequestration .

Q. How can crystallography and molecular dynamics (MD) refine the compound’s binding mode prediction?

- Protocol :

- Co-crystallize with target proteins (e.g., COX-2) using SHELXLE for refinement .

- Perform 100-ns MD simulations (AMBER/CHARMM) to assess binding stability, focusing on pyrazole-thiophene π-π stacking and cyclopropane-induced conformational strain .

Q. What strategies resolve synthetic bottlenecks in scaling up the compound for in vivo studies?

- Optimization :

- Replace EDC with cost-effective carbodiimides (e.g., DCC) in amidation .

- Switch batch purification to continuous-flow chromatography for >80% yield .

- Quality Control : Monitor enantiomeric purity via chiral HPLC (e.g., CHIRALPAK AD-H column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.